3-Amino-2,2-dimethyl-1-propanol
Description
Significance in Chemical Sciences
In the field of chemical sciences, 3-Amino-2,2-dimethyl-1-propanol is primarily recognized for its utility as a versatile synthetic intermediate. ontosight.ai Its structural features are crucial for its reactivity and applications. The presence of both an amino and a hydroxyl group allows for selective reactions to build diverse molecular architectures.
As a reactant, it is notably used in the synthesis of specialized organic molecules. fishersci.cathermofisher.com Research has demonstrated its role in the preparation of cryptophycin (B1240208) analogues, a class of potent antitumor agents. fishersci.cathermofisher.comthermofisher.com It also serves as a key starting material for producing cyclic carbamates. fishersci.cathermofisher.com Furthermore, this amino alcohol can undergo various fundamental chemical reactions, such as oxidation to form corresponding oxides and substitution reactions to create a range of derivatives.
Its function as a chemical building block is a cornerstone of its significance. ontosight.ai For instance, the reaction of neopentanolamine with ammonia (B1221849) and hydrogen yields neopentyldiamine, highlighting its role in creating other functionalized compounds. fishersci.cathermofisher.com The compound's ability to act as a nucleophile in substitution reactions allows it to form new chemical bonds, making it a valuable tool for synthetic chemists.
Interdisciplinary Relevance in Advanced Materials and Life Sciences
The applicability of this compound extends beyond traditional organic synthesis into interdisciplinary fields like advanced materials and life sciences. Its capacity to serve as a precursor for more complex molecules makes it relevant to these areas. ontosight.ai
In the life sciences, particularly in medicinal chemistry and pharmaceutical development, it functions as an important intermediate. ontosight.ai Its structure is a potential component for molecules designed for specific biological interactions, such as enzyme inhibition or as ligands in biochemical assays. ontosight.ai While detailed studies on its direct biological activity are limited, its incorporation into larger, more complex structures like the aforementioned cryptophycin analogues underscores its importance in creating biologically active compounds. fishersci.cathermofisher.com
The potential for this compound to be used in materials science lies in its bifunctionality. Amino alcohols are known building blocks for polymers and specialty chemicals. While specific research on polymers derived solely from this compound is not widely detailed, its fundamental structure is suitable for such applications. It can be a building block for creating materials with specific properties, leveraging the hydrogen bonding capabilities of its amino and hydroxyl groups. ontosight.ai
Table 2: Selected Synthetic Applications of this compound
| Application Area | Synthetic Product |
|---|---|
| Medicinal Chemistry | Cryptophycin Analogues fishersci.cathermofisher.com |
| Organic Synthesis | Cyclic Carbamates fishersci.cathermofisher.com |
| Chemical Synthesis | Neopentyldiamine fishersci.cathermofisher.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-amino-2,2-dimethylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-5(2,3-6)4-7/h7H,3-4,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNVOFDGAASRDQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7067247 | |
| Record name | 1-Propanol, 3-amino-2,2-dimethyl- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26734-09-8 | |
| Record name | 3-Amino-2,2-dimethyl-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26734-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1-Propanol, 3-amino-2,2-dimethyl- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026734098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanol, 3-amino-2,2-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | 1-Propanol, 3-amino-2,2-dimethyl- | |
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| Record name | 3-amino-2,2-dimethylpropan-1-ol | |
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Synthetic Methodologies and Pathways for 3 Amino 2,2 Dimethyl 1 Propanol
Industrial-Scale Synthesis Approaches
Industrial synthesis prioritizes efficiency, cost-effectiveness, and scalability. The chosen methods for producing 3-Amino-2,2-dimethyl-1-propanol reflect these demands, with distinct advantages and challenges associated with each route.
One established industrial pathway to synthesize this compound is a three-stage process that begins with hydroxypivalic acid. This method involves the sequential conversion of the initial acid to an ester, protection of the hydroxyl group, and subsequent reaction with ammonia (B1221849) to form the final amino alcohol.
The initial step is the acid-catalyzed esterification of hydroxypivalic acid. For instance, reacting the acid with methanol (B129727) in the presence of a sulfuric acid catalyst at reflux for six hours yields methyl 3-hydroxy-2,2-dimethylpropanoate. The hydroxyl group of this intermediate ester is then protected through acylation or sulfonation. A common method involves using tosyl chloride with an alkali like sodium hydroxide (B78521) to form a stable tosylate derivative. The final stage is ammonolysis, where the protected ester is treated with concentrated aqueous ammonia under reflux to yield this compound.
The synthesis pathway from hydroxypivalic acid involves three distinct mechanistic steps:
Fischer Esterification : The first step is the Fischer esterification of hydroxypivalic acid. In this acid-catalyzed reaction, the carboxylic acid is treated with an alcohol. masterorganicchemistry.com The process begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst (e.g., H₂SO₄), which significantly enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon and forming a tetrahedral intermediate. masterorganicchemistry.com Following a proton transfer from the alcohol to one of the hydroxyl groups, a molecule of water is eliminated. masterorganicchemistry.com Deprotonation of the resulting intermediate yields the final ester product. masterorganicchemistry.com All steps in this process are reversible. masterorganicchemistry.com
Hydroxyl Group Protection : To prevent the free hydroxyl group from interfering with the subsequent amination step, it is protected. Tosylation is a preferred method due to the stability of the resulting tosylate group. This reaction involves the acylation of the hydroxyl group using tosyl chloride in the presence of a base, which neutralizes the HCl byproduct.
Ammonolysis : The final step is the ammonolysis of the protected ester. This is a nucleophilic acyl substitution reaction where ammonia serves as the nucleophile. chemistrysteps.comnagwa.com The ammonia molecule attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. chemistrysteps.com The alkoxy group (or the protected tosylate group in this specific pathway) is then expelled as a leaving group, and after deprotonation of the nitrogen, the primary amide is formed. chemistrysteps.comnagwa.com In this specific synthesis, the reaction with ammonia cleaves the ester and displaces the tosylate to form the final amino alcohol product.
Optimizing reaction conditions is crucial for maximizing the efficiency of this multi-step synthesis.
For the initial esterification of hydroxypivalic acid, the choice of alcohol and reaction time can be varied. While methanol provides a 74% yield in 6 hours, other alcohols like ethanol (B145695) and isopropanol (B130326) can also be used, though they may require longer reaction times to achieve comparable yields.
| Solvent | Acid Catalyst | Reaction Time (hours) | Yield (%) |
|---|---|---|---|
| Methanol | H₂SO₄ | 6 | 74 |
| Ethanol | H₂SO₄ | 8 | 75 |
| Isopropanol | H₂SO₄ | 18 | 70 |
Table 1: Esterification Conditions and Yields. This table is based on data for the acid-catalyzed esterification of hydroxypivalic acid.
In the protection step, tosyl protection has shown superior stability, contributing to a higher yield in the subsequent ammonolysis step (80%) compared to acetyl protection (60%).
For the final ammonolysis step, the reaction conditions directly impact the yield. The tosyl-protected ester requires 6 hours of reflux with 28% aqueous ammonia for complete conversion, resulting in an 80% yield of this compound. In contrast, using an acetylated intermediate necessitates a longer reaction time of 8 hours and results in a lower yield of 60%, partly due to competing hydrolysis reactions.
| Protecting Group | Reaction Time (hours) | Yield (%) |
|---|---|---|
| Tosyl | 6 | 80 |
| Acetyl | 8 | 60 |
Table 2: Ammonolysis Conditions and Yields. This table illustrates the impact of the protecting group on the final ammonolysis step.
A more direct industrial route to this compound involves the catalytic amination of neopentyl glycol (2,2-dimethyl-1,3-propanediol). This process utilizes high-pressure hydrogenation with ammonia and a transition metal catalyst to selectively replace one of the hydroxyl groups with an amine group. This method is noted for its utility in producing neopentyldiamine derivatives as well. thermofisher.com
Transition metal catalysts are central to the amination of alcohols. Raney nickel, a porous nickel-aluminium alloy, is a particularly effective and commonly used catalyst for this type of transformation. nih.gov Its high specific surface area provides numerous active sites for the reaction. mdpi.com The mechanism often involves a "hydrogen-borrowing" strategy, where the catalyst first dehydrogenates the alcohol to form an aldehyde intermediate (in this case, hydroxypivaldehyde). nih.gov This aldehyde then reacts with ammonia to form an imine, which is subsequently hydrogenated by the catalyst using the "borrowed" hydrogen to yield the final primary amine. nih.gov Raney nickel's multifaceted catalytic ability to facilitate hydrogenation, dehydrogenation, and amination makes it highly suitable for this process. nih.gov
The catalytic amination of neopentyl glycol offers significant advantages in terms of process efficiency and scalability, but it also has limitations.
Key Advantages:
Single-Step Process: This route consolidates the synthesis into a single step, eliminating the need for the multiple protection and purification stages required in the hydroxypivalic acid method.
Scalability: The process is well-suited for large-scale industrial production, including in continuous-flow reactors, which can enhance throughput and consistency.
Limitations:
Catalyst Cost: The use of transition metal catalysts, especially those containing noble metals, can increase production expenses.
Byproduct Formation: Over-reduction or reaction at both hydroxyl sites can lead to the formation of byproducts, such as neopentyldiamine, which may require separation from the desired monoamine product.
| Feature | Hydroxypivalic Acid Route | Neopentyl Glycol Route |
|---|---|---|
| Number of Steps | Multiple (Esterification, Protection, Ammonolysis) | Single Step |
| Key Reagents | Hydroxypivalic acid, Alcohol, Tosyl chloride, Ammonia | Neopentyl glycol, Ammonia, H₂ |
| Catalyst | Acid catalyst (e.g., H₂SO₄) | Transition metal (e.g., Raney Nickel) |
| Key Advantages | Well-defined steps, potentially higher purity control | Process efficiency, scalability, fewer steps |
| Key Limitations | Multiple steps, use of protecting groups, more waste | Catalyst cost, potential for byproducts |
Table 3: Comparison of Industrial Synthesis Routes. This table summarizes the main features of the two primary methods for producing this compound.
Catalytic Amination of Neopentyl Glycol
Laboratory Synthesis Techniques and Comparative Studies
The laboratory synthesis of this compound, also known as Neopentanolamine, can be accomplished through several distinct pathways. The most common strategies involve the transformation of carbonyl compounds or the reduction of nitro intermediates. These methods leverage fundamental organic reactions to construct the target amino alcohol.
Route 1: Synthesis via Reduction of a Nitro Intermediate
A prevalent and reliable method for synthesizing this compound involves a two-step process starting from simple precursors. The first step is a nitroaldol (Henry) reaction, followed by the reduction of the resulting nitro group.
Step 1: Nitroaldol Condensation. The synthesis begins with the base-catalyzed condensation of 2-nitropropane (B154153) with formaldehyde (B43269). This reaction forms the intermediate compound, 2,2-dimethyl-3-nitro-1-propanol.
Step 2: Reduction of the Nitro Group. The key step is the reduction of the nitro group in 2,2-dimethyl-3-nitro-1-propanol to a primary amine. This transformation can be achieved using various reducing agents, with catalytic hydrogenation being a common and efficient choice. In this process, the nitro compound is treated with hydrogen gas (H₂) under pressure in the presence of a metal catalyst.
Comparative studies often focus on the efficacy of different catalysts for this reduction, as the choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product. Common catalysts include Raney Nickel (Ra-Ni), Palladium on Carbon (Pd/C), and Platinum(IV) oxide (PtO₂). Chemical reduction methods, using reagents like iron in acetic acid or zinc in hydrochloric acid, also provide alternative pathways, though catalytic hydrogenation is often preferred for its cleaner reaction profile and higher efficiency.
Table 1: Comparative Data for Catalytic Hydrogenation of 2,2-dimethyl-3-nitro-1-propanol
| Catalyst | Pressure (psi) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Raney Nickel | 500-1000 | Methanol | 25-50 | 4-8 | >90 |
| 5% Pd/C | 50 | Ethanol | 25 | 12 | 85-90 |
| PtO₂ (Adam's cat.) | 50 | Acetic Acid | 25 | 6-10 | ~88 |
Route 2: Synthesis via Reductive Amination
An alternative approach is the reductive amination of a suitable hydroxy aldehyde. libretexts.orgmasterorganicchemistry.com This pathway builds the amine functionality directly from a carbonyl group in the presence of an ammonia source.
Step 1: Aldol (B89426) Condensation. The precursor, 3-hydroxy-2,2-dimethylpropanal (B31169), is first synthesized via an aldol condensation between isobutyraldehyde (B47883) and formaldehyde. nih.gov
Step 2: Reductive Amination. The resulting hydroxy aldehyde is then reacted with ammonia (NH₃) to form an intermediate imine. This imine is not typically isolated but is reduced in situ to the desired primary amine. youtube.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective because they are mild enough not to reduce the starting aldehyde but are reactive enough to reduce the formed imine. masterorganicchemistry.com Catalytic hydrogenation can also be used for this step.
Table 2: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Ammonia Source | Solvent | Key Features |
|---|---|---|---|
| H₂/Raney Nickel | Aqueous Ammonia | Methanol | High pressure required; high yield. |
| NaBH₃CN | Ammonium (B1175870) Acetate (B1210297) | Methanol | Mild conditions; selectively reduces imines. masterorganicchemistry.com |
| NaBH(OAc)₃ | Ammonia in MeOH | Dichloroethane | Good for acid-sensitive substrates. |
Route 3: Combined Mannich and Crossed-Cannizzaro Reaction
A one-pot synthesis combining a Mannich reaction and a crossed-Cannizzaro reaction has been reported for analogous amino alcohols and represents a practical pathway. acs.orgacs.org
This process involves reacting isobutyraldehyde with formaldehyde and a secondary amine in what is known as a Mannich reaction to produce a β-amino aldehyde. nih.govtohoku.ac.jp While typically performed with secondary amines, a variation using ammonia can yield a primary β-amino aldehyde. In a subsequent step within the same pot, under strongly basic conditions (e.g., potassium hydroxide), the aldehyde intermediate undergoes a crossed-Cannizzaro reaction with excess formaldehyde. In this redox reaction, formaldehyde is oxidized to formate, while the β-amino aldehyde is reduced to the corresponding primary alcohol, this compound. An 82.6% yield has been reported for an analogous synthesis using this method. acs.org
Chemical Reactivity and Reaction Mechanisms of 3 Amino 2,2 Dimethyl 1 Propanol
Nucleophilic Reactivity and Bond Formation Dynamics
The primary amine function of 3-amino-2,2-dimethyl-1-propanol endows the molecule with nucleophilic character. The lone pair of electrons on the nitrogen atom can readily attack electrophilic centers, leading to the formation of new carbon-nitrogen bonds. This reactivity is fundamental to its use as a building block in the synthesis of more complex molecules.
The dynamics of bond formation are significantly influenced by steric factors. The presence of the two methyl groups on the carbon atom adjacent to the aminomethyl group (-CH₂NH₂) creates considerable steric hindrance. This bulkiness can impede the approach of the nucleophilic amine to sterically crowded electrophilic centers. Consequently, the rate of nucleophilic substitution reactions involving this compound may be slower compared to less hindered primary amines.
The specific mechanism of nucleophilic substitution (Sₙ1 vs. Sₙ2) will depend on the substrate, leaving group, and reaction conditions. In reactions where this compound acts as the nucleophile, its primary nature would typically favor an Sₙ2 pathway with unhindered electrophiles. However, the steric bulk could shift the kinetics towards an Sₙ1-like mechanism if the electrophile is secondary or tertiary.
| Factor | Influence on Nucleophilic Reactivity | Reference |
| Primary Amine Group | Acts as a potent nucleophile due to the lone pair of electrons on the nitrogen atom. | organic-chemistry.org |
| gem-Dimethyl Group | Creates steric hindrance around the nucleophilic center, potentially slowing reaction rates. | |
| Reaction Pathway | Favors Sₙ2 with unhindered electrophiles, but steric hindrance can influence the mechanism. | ucsb.edu |
Oxidation Reactions and Product Characterization
The primary alcohol group in this compound is susceptible to oxidation. The products of such reactions depend on the nature of the oxidizing agent and the reaction conditions. A significant challenge in the oxidation of amino alcohols is the potential for competitive oxidation of the amine group.
Traditional, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) are capable of oxidizing primary alcohols. libretexts.orgyoutube.com In the case of this compound, the expected initial product of the oxidation of the primary alcohol would be the corresponding aldehyde, 3-amino-2,2-dimethylpropanal. However, under the typically harsh conditions of these oxidations, the aldehyde is often further oxidized to the corresponding carboxylic acid, 3-amino-2,2-dimethylpropanoic acid. libretexts.org
A major consideration with these strong oxidants is the lack of chemoselectivity. The primary amine is also susceptible to oxidation, which can lead to a complex mixture of products and lower yields of the desired oxidized alcohol. Protection of the amine group is often necessary to achieve selective oxidation of the alcohol. louisville.edu
Expected Products from Traditional Oxidation:
| Oxidizing Agent | Intermediate Product | Final Product (Over-oxidation) | Potential Side Reactions | Reference |
| Potassium Permanganate (KMnO₄) | 3-Amino-2,2-dimethylpropanal | 3-Amino-2,2-dimethylpropanoic acid | Oxidation of the amine group | libretexts.orglibretexts.org |
| Chromium Trioxide (CrO₃) | 3-Amino-2,2-dimethylpropanal | 3-Amino-2,2-dimethylpropanoic acid | Oxidation of the amine group |
To overcome the challenges of chemoselectivity, advanced oxidation methods have been developed. These methodologies often employ catalytic systems that can selectively oxidize the alcohol group in the presence of an unprotected amine.
One such approach is the use of 2-azaadamantane (B3153908) N-oxyl (AZADO)/copper catalysis for the aerobic oxidation of amino alcohols. This system has been shown to be highly chemoselective for the oxidation of various unprotected amino alcohols to their corresponding carbonyl compounds in good to high yields at ambient temperature. elsevierpure.comnih.gov
Another advanced method involves the use of gold-based catalysts. Gold nanoparticles supported on various materials can catalyze the selective oxidation of amino alcohols using molecular oxygen as the oxidant. nih.govresearchgate.net While the presence of the amino group can influence the catalyst's durability, these systems offer a greener alternative to traditional stoichiometric oxidants. nih.govresearchgate.net
Comparison of Advanced Oxidation Methods:
| Methodology | Catalyst System | Key Advantages | Reference |
| Aerobic Oxidation | 2-azaadamantane N-oxyl (AZADO)/Copper | High chemoselectivity, mild reaction conditions (ambient temperature, air). | elsevierpure.comnih.gov |
| Gold-Catalyzed Oxidation | Supported Gold Nanoparticles | Use of O₂ as a green oxidant, potential for high selectivity. | nih.govresearchgate.net |
Reduction Reactions and Amine Formation
While this compound itself is an amine, reduction reactions are crucial for its synthesis from various precursors.
Lithium aluminum hydride (LiAlH₄ or LAH) is a powerful reducing agent capable of reducing a wide range of functional groups, including carboxylic acids, esters, amides, and nitriles. byjus.comwikipedia.org The synthesis of this compound can be envisioned through the LAH reduction of suitable precursors.
For instance, the reduction of 3-amino-2,2-dimethylpropanoic acid or its corresponding ester would yield this compound. Similarly, the reduction of an amide derived from 3-amino-2,2-dimethylpropanoic acid would also lead to the target amino alcohol. The reduction of a nitrile, such as 3-hydroxy-2,2-dimethylpropanenitrile, with LAH would produce the primary amine, this compound.
Potential LAH Reduction Pathways to this compound:
| Precursor Functional Group | Example Precursor | Product | Reference |
| Carboxylic Acid/Ester | Methyl 3-amino-2,2-dimethylpropanoate | This compound | byjus.com |
| Amide | 3-Amino-2,2-dimethylpropanamide | This compound | youtube.com |
| Nitrile | 3-Hydroxy-2,2-dimethylpropanenitrile | This compound | byjus.com |
Reductive amination is a versatile and widely used method for the synthesis of amines. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of a carbonyl compound (aldehyde or ketone) with an amine to form an imine, which is then reduced in situ to the corresponding amine. youtube.commasterorganicchemistry.com
The synthesis of this compound itself could be achieved via the reductive amination of 3-hydroxy-2,2-dimethylpropanal (B31169) with ammonia (B1221849). A suitable reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (e.g., using a Raney Nickel catalyst), would be required to reduce the intermediate imine. wikipedia.orgresearchgate.net
Furthermore, the primary amine of this compound can participate in reductive amination reactions with other aldehydes or ketones to form secondary or tertiary amines, further demonstrating its utility as a synthetic building block.
Substitution Reactions and Derivative Generation
This compound is a bifunctional molecule containing both a primary amine and a primary alcohol. This structure allows it to undergo a variety of substitution reactions at both the nitrogen and oxygen atoms, leading to the generation of a diverse range of derivatives. The reactivity of each functional group can be selectively targeted by choosing appropriate reagents and reaction conditions.
Halogenation Mechanisms (e.g., Thionyl Chloride)
The conversion of the hydroxyl group of this compound to a halide is a key substitution reaction. Thionyl chloride (SOCl₂) is a common reagent for this transformation, converting alcohols into alkyl chlorides. The reaction mechanism for β-amino alcohols with thionyl chloride is complex and can lead to different products depending on the conditions.
Computational studies on the reaction of β-amino alcohols with thionyl chloride have elucidated the mechanistic pathways. researchgate.netscholaris.ca The reaction can proceed through different intermediates. One proposed mechanism involves the initial formation of a chlorosulfite ester, followed by an intramolecular nucleophilic attack by the chloride ion. In the case of amino alcohols, the amine group introduces additional complexity. The reaction can lead to the formation of 1-chloro-(2-alkylamino)ethanes or cyclic 1,2,3-alkyloxathiazolidine-2-oxides. researchgate.net The formation of the chlorinated product is thought to involve a quaternary nitrogen intermediate, which is a low-energy pathway. researchgate.netscholaris.ca The presence of a base is a critical factor; it can suppress the quaternization of the nitrogen and favor the formation of the cyclic oxathiazolidine oxide product. researchgate.net
For this compound, the reaction with thionyl chloride would primarily target the hydroxyl group. The expected product of the reaction under conditions favoring substitution would be 3-chloro-2,2-dimethyl-1-propanamine.
Table 1: Halogenation of this compound
| Reactant | Reagent | Product | Reaction Type |
|---|
Alkylation and Acylation Processes
The primary amine group of this compound is nucleophilic and readily undergoes alkylation and acylation reactions.
Alkylation: N-alkylation of amino alcohols can be achieved using various alkylating agents such as alkyl halides or through reductive amination with aldehydes or ketones. The direct N-alkylation of unprotected amino acids with alcohols has been demonstrated using catalytic systems, producing water as the only byproduct. nih.gov This method can be applied to achieve mono- or di-N-alkylation by adjusting the reaction conditions. nih.gov For instance, the reaction of an amino alcohol with formaldehyde (B43269) in the presence of a reducing agent (like formic acid or through catalytic hydrogenation) leads to N,N-dimethylation. google.comgoogleapis.com
Table 2: Alkylation of this compound
| Reactant | Reagent(s) | Product Example | Reaction Type |
|---|---|---|---|
| This compound | Alkyl Halide (e.g., CH₃I) | N-methyl-3-amino-2,2-dimethyl-1-propanol | N-Alkylation |
| This compound | Formaldehyde, Formic Acid | N,N-dimethyl-3-amino-2,2-dimethyl-1-propanol | Reductive Amination |
Acylation: N-acylation involves the reaction of the amine with an acylating agent, such as an acid chloride, acid anhydride, or an activated ester, to form an amide. This is a fundamental reaction in peptide synthesis and for creating various functional derivatives. The N-acylation of unprotected amino acids can be efficiently achieved using activating agents like 1-hydroxybenzotriazole (B26582) (HOBt) or through intermediates like benzotriazolyl or succinimidyl carboxylates. nih.govresearchgate.net Catalyst-free N-acetylation of aminodiols using isopropenyl acetate (B1210297) has also been reported as an effective method. mdpi.com
Table 3: Acylation of this compound
| Reactant | Reagent(s) | Product Example | Reaction Type |
|---|---|---|---|
| This compound | Acyl Chloride (e.g., Acetyl Chloride) | N-acetyl-3-amino-2,2-dimethyl-1-propanol | N-Acylation |
| This compound | Acid Anhydride (e.g., Acetic Anhydride) | N-acetyl-3-amino-2,2-dimethyl-1-propanol | N-Acylation |
| This compound | Isopropenyl Acetate | N-acetyl-3-amino-2,2-dimethyl-1-propanol | N-Acetylation mdpi.com |
Derivatives and Analogues of 3 Amino 2,2 Dimethyl 1 Propanol
Synthesis and Characterization of Substituted Analogues
The generation of analogues from 3-Amino-2,2-dimethyl-1-propanol involves targeted chemical reactions that alter its core structure to yield compounds with new functionalities.
3-Dimethylamino-2,2-dimethyl-1-propanol (B90997): Synthetic Routes and Catalytic Roles
3-Dimethylamino-2,2-dimethyl-1-propanol is a tertiary amine derivative whose synthesis can be achieved through several methods. One common industrial process involves the reaction of isobutyraldehyde (B47883), dimethylamine (B145610), and formaldehyde (B43269). This reaction is typically conducted at temperatures between 80 and 120°C and under alkaline conditions, with a pH maintained between 9 and 11, to yield the desired product chemicalbook.com. Another route involves the direct reaction of 2,2-dimethyl-1-propanol with dimethylamine in the presence of a suitable catalyst nih.gov.
Further synthetic approaches include processes starting from different amino alcohols. For instance, 2-amino-2-methyl-1-propanol (B13486) can be converted to its dimethylamino derivative by heating it with formaldehyde thermofisher.com. Reductive amination is also a viable method, such as the Raney nickel-catalyzed reduction of specific nitro-alcohols in the presence of formaldehyde thermofisher.com.
While often synthesized using catalysts, 3-Dimethylamino-2,2-dimethyl-1-propanol primarily functions as a synthetic intermediate or precursor for more complex molecules rather than as a catalyst itself. It is a valuable building block in the pharmaceutical industry for creating compounds like local anesthetics and analgesics that require a tertiary amine structure within their molecular framework nih.gov.
Table 1: Synthetic Routes to 3-Dimethylamino-2,2-dimethyl-1-propanol
| Starting Materials | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Isobutyraldehyde, Dimethylamine, Formaldehyde | 80-120°C, pH 9-11 | ~84% | chemicalbook.com |
| 2,2-dimethyl-1-propanol | Dimethylamine, Catalyst | - | nih.gov |
| 2-amino-2-methyl-1-propanol | Formaldehyde, Heat | - | thermofisher.com |
| 3-nitro-1-phenyl-1-(m-chlorophenyl)propan-2-ol | H₂, Raney Ni, Formalin | 86% | thermofisher.com |
Neopentyldiamine Synthesis from this compound
Neopentyldiamine, a diamine derivative, can be synthesized directly from this compound, also known as neopentanolamine. The conversion is achieved through a reaction with ammonia (B1221849) and hydrogen gas uni.lunih.gov. This process facilitates the substitution of the hydroxyl group with a primary amine group. Another industrial method that yields neopentyldiamine derivatives is the catalytic amination of neopentyl glycol (2,2-dimethyl-1,3-propanediol) using a transition metal catalyst like Raney nickel under high pressure with ammonia tcichemicals.com.
Nitroxy-Substituted Aminopropanol (B1366323) Derivatives
The synthesis of aminopropanol derivatives bearing nitroxy (-ONO₂) groups has been explored, leading to compounds with potential pharmacological applications. These derivatives can be synthesized to contain one or more nitroxy groups, though mono-nitroxy compounds are often preferred. The general approach involves creating a precursor molecule with a hydroxyl group that can be converted into a nitroxy group. For example, compounds such as 1-[4-(2-Methyl-1-nitroxy-2-propyl)carbonylamino]phenoxy-3-isopropylamino-2-propanol have been synthesized, demonstrating the incorporation of the nitroxy functionality onto a complex aminopropanol derivative. The synthesis often involves multi-step processes where an aminopropanol structure is linked to another moiety that already contains, or is later modified to include, the nitroxy group. The reverse transformation, the reduction of a nitro group to an amine, is also a key reaction in this chemical space, often accomplished using catalytic hydrogenation thermofisher.com.
Structural Diversity and Functional Group Transformations
The structural diversity of derivatives originating from this compound is achieved through various functional group transformations. The primary amine and primary hydroxyl groups are the main sites for chemical modification.
Key transformations include:
N-Alkylation: The primary amine can be converted to a secondary or tertiary amine, such as the previously discussed 3-dimethylamino-2,2-dimethyl-1-propanol chemicalbook.comnih.gov.
Amide Formation: The amino group can react with carboxylic acids or their derivatives to form amides, linking the aminopropanol core to other chemical entities.
Etherification: The hydroxyl group can be converted into an ether, as seen in the synthesis of phenoxy-aminopropanol derivatives where the propanol (B110389) is linked to a phenolic group via an ether bond nih.gov.
Esterification: The hydroxyl group can react with acids to form esters, a common functional group transformation.
Oxidation/Reduction: The alcohol functionality can be oxidized, while other parts of a derivative, such as a nitro group, can be reduced to an amine thermofisher.comtcichemicals.com.
Table 2: Functional Group Transformations in this compound Derivatives
| Functional Group | Transformation | Resulting Group/Linkage | Example Derivative Class | Reference |
|---|---|---|---|---|
| Primary Amine (-NH₂) | N-Alkylation (Dimethylation) | Tertiary Amine (-N(CH₃)₂) | 3-Dimethylamino-2,2-dimethyl-1-propanol | nih.gov |
| Primary Amine (-NH₂) | Amidation | Amide (-NH-C=O) | Carbonylamino-phenoxy-propanol | |
| Primary Hydroxyl (-OH) | Etherification | Ether (-O-R) | Phenoxy-aminopropanol | nih.gov |
| Primary Hydroxyl (-OH) | Substitution with Amine | Primary Amine (-NH₂) | Neopentyldiamine | uni.lunih.gov |
| Precursor Nitro (-NO₂) | Reduction | Primary Amine (-NH₂) | Amino-propanol | thermofisher.com |
Conformational Analysis and Stereochemical Considerations in Derivatives
The stereochemistry of these derivatives is a crucial aspect of their chemical identity. The parent molecule, this compound, is achiral as it lacks a stereocenter. However, chemical modification can introduce chirality.
Conformational Analysis: The presence of the gem-dimethyl group on the second carbon atom significantly influences the conformational preferences of these molecules. This bulky group restricts rotation around the adjacent carbon-carbon single bonds, creating a high energetic barrier for certain conformations. The molecule will preferentially adopt a staggered conformation that minimizes steric hindrance between the gem-dimethyl groups and the substituents on the first and third carbons. This principle is analogous to the preference for bulky groups to occupy equatorial positions in cyclohexane (B81311) rings to avoid destabilizing 1,3-diaxial interactions.
Stereochemical Considerations: Derivatization can readily introduce one or more chiral centers. For instance, if a substituent is added to the C1 carbon, that carbon can become a stereocenter, leading to the existence of enantiomers (R and S forms). Patents for related aminopropanol derivatives explicitly note that the compounds possess asymmetric carbon atoms, and therefore, can exist as diastereomeric mixtures, racemates, and optically active forms. The synthesis of a specific stereoisomer often requires asymmetric synthesis techniques to control the three-dimensional arrangement of atoms.
Polymorphism and Solid-State Characterization of Derivatives
Polymorphism is the ability of a solid material to exist in multiple crystalline forms or structures. These different polymorphs of the same compound can exhibit varying physical properties, including melting point, solubility, and stability. While many derivatives of this compound exist as solids, often described as white powders or crystals, detailed studies on their polymorphic behavior are not extensively documented in the surveyed literature uni.lu.
The solid-state characterization, typically involving techniques like X-ray diffraction, differential scanning calorimetry (DSC), and spectroscopy, is essential for identifying and understanding the different polymorphic forms of a compound. For pharmaceutical derivatives, controlling polymorphism is critical as it can impact bioavailability and formulation stability. While specific data on the crystal structures of these particular derivatives is sparse, this remains an important area for potential investigation to fully characterize these materials.
Differential Scanning Calorimetry (DSC) Applications
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to study the thermal properties of materials. It measures the difference in heat flow between a sample and a reference as a function of temperature. DSC can be used to determine key thermodynamic parameters such as melting point, enthalpy of fusion, and heat capacity.
In the context of derivatives of this compound, DSC is particularly useful for characterizing their thermal stability and identifying polymorphic transitions. For example, the N-acylated derivatives are expected to exhibit different melting points and enthalpies of fusion compared to the parent compound due to the introduction of the amide group and the potential for different intermolecular interactions.
Table 1: Hypothetical DSC Data for N-Acylated Derivatives of this compound
| Derivative Name | Acyl Group | Melting Point (°C) | Enthalpy of Fusion (J/g) |
| N-Acetyl-3-amino-2,2-dimethyl-1-propanol | Acetyl | 120-125 | 150-160 |
| N-Benzoyl-3-amino-2,2-dimethyl-1-propanol | Benzoyl | 180-185 | 180-190 |
| N-Stearoyl-3-amino-2,2-dimethyl-1-propanol | Stearoyl | 90-95 | 200-210 |
This table presents hypothetical data based on general trends observed for similar compounds and is for illustrative purposes only.
X-ray Crystallography for Crystalline Polymorphs
X-ray crystallography is an essential technique for determining the three-dimensional atomic and molecular structure of a crystal. It relies on the diffraction of X-rays by the crystal lattice. This technique is invaluable for elucidating the precise arrangement of atoms in a molecule and the packing of molecules in a crystal, which is crucial for understanding the physical properties of a solid.
Polymorphism, the ability of a substance to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice, is a common phenomenon in organic compounds, including amino alcohols and their derivatives. nih.gov Different polymorphs of a compound can exhibit different physical properties, such as melting point, solubility, and stability.
For derivatives of this compound, X-ray crystallography can be used to identify and characterize different polymorphs. The sterically hindered neopentyl group in these derivatives can influence the crystal packing and lead to the formation of different crystalline forms. For example, N-acylated derivatives can form different hydrogen bonding networks, resulting in different crystal structures.
A study on the polymorphism of amino alcohol salts with quinaldinate demonstrated that different hydrogen bonding and π-π stacking interactions can lead to distinct connectivity motifs and different polymorphic forms. nih.gov Although this study does not directly involve derivatives of this compound, it highlights the importance of intermolecular interactions in determining the crystal structure of amino alcohol derivatives.
Table 2: Hypothetical Crystallographic Data for a Polymorph of N-Benzoyl-3-amino-2,2-dimethyl-1-propanol
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 15.1 |
| β (°) | 95.5 |
| Volume (ų) | 1290 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.15 |
This table presents hypothetical crystallographic data for illustrative purposes.
The detailed analysis of the crystal structures of these derivatives would provide valuable information on the influence of the substituent on the molecular conformation and the intermolecular interactions, which in turn govern the macroscopic properties of the material.
Applications in Advanced Organic Synthesis
Role as a Reagent in Complex Molecule Construction
The compound's bifunctional nature, possessing both an amino and a hydroxyl group, allows it to participate in a variety of chemical transformations essential for constructing intricate molecular architectures. ontosight.ai
3-Amino-2,2-dimethyl-1-propanol is utilized as a reactant in the synthesis of cyclic carbamates. thermofisher.comthermofisher.com These heterocyclic structures are valuable in pharmaceuticals and fine chemicals. researchgate.net A modern and efficient method for this conversion involves the reaction of amino alcohols with carbon dioxide, which acts as a sustainable C1 source. researchgate.netrsc.org The process can be facilitated by using a hydroxyl group activating reagent, such as p-toluenesulfonyl chloride (TsCl), under mild conditions. rsc.org This approach allows for the high-yield preparation of 5- and 6-membered cyclic carbamates with excellent selectivity. rsc.org The reaction is believed to proceed through an Sₙ2-type mechanism. rsc.org
The compound plays a crucial role as a key intermediate in the synthesis of cryptophycins, a class of potent antitumor agents. thermofisher.com Specifically, it is integral to the synthesis of Cryptophycin (B1240208) 52. The presence of the gem-dimethyl group on the carbon adjacent to the amino group provides significant steric hindrance. This structural feature is advantageous as it helps to stabilize intermediates during critical steps of the synthesis, such as Boc-protection and subsequent oxidation reactions.
Ligand Design and Coordination Chemistry
The amino and hydroxyl groups of this compound allow it to function as a ligand, binding to metal centers to form coordination complexes with diverse applications.
Derivatives of this compound are employed as ligands in the formation of catalytic zinc complexes. These complexes have shown notable activity in the field of phosphorus chemistry. The rigid and sterically hindered structure of ligands derived from this amino alcohol contributes to their superior catalytic performance. In biological systems and coordination chemistry, zinc ions are redox-inert and exist in the Zn(II) state, readily coordinating with nitrogen and oxygen donor atoms. nih.gov
As an amino alcohol, this compound can act as a chelating agent, binding to a metal ion through both its nitrogen and oxygen atoms in a bidentate fashion. rsc.orgrsc.org Alternatively, it can coordinate in a monodentate manner, typically through the more nucleophilic amino group. rsc.orgresearchgate.net Studies on similar amino alcohols complexed with zinc(II) have shown that the coordination mode can be influenced by reaction conditions. rsc.orgresearchgate.net The performance of ligands derived from this compound in zinc complexes is enhanced by its unique structure, which combines rigidity with steric bulk, influencing the geometry and stability of the resulting metal complex.
Specialized Chemical and Industrial Applications of 3 Amino 2,2 Dimethyl 1 Propanol
Carbon Dioxide Capture Technologies
The use of 3-Amino-2,2-dimethyl-1-propanol in post-combustion carbon dioxide (CO₂) capture systems is a key area of research. Its potential is attributed to its high absorption capacity and favorable regeneration energetics compared to conventional amines like monoethanolamine (MEA).
This compound has been extensively studied as a solvent for CO₂ absorption from flue gas streams. As a sterically hindered amine, it exhibits a good balance between reactivity and regeneration energy. Studies have shown that aqueous solutions of this amine are effective for capturing CO₂. The regeneration efficiency of aqueous this compound can be quite high, with studies indicating an increase from 86.2% to 98.3% as the temperature is raised from 358 K to 403 K. The optimal regeneration temperature in one study was found to be 383 K. pcimag.com Furthermore, it has been noted that aqueous this compound is easier to regenerate and loses less absorption capacity compared to other amines such as monoethanolamine (MEA), diethanolamine (B148213) (DEA), and N-methyldiethanolamine (MDEA). pcimag.com
Blends of this compound with other amines, such as MEA, have been investigated to optimize the CO₂ capture process. A techno-economic assessment of a blend of 2 kmol/m³ this compound and 3 kmol/m³ MEA showed that it could be more cost-effective than a conventional 5 kmol/m³ MEA system when used with an advanced process configuration. googleapis.com Non-aqueous solutions of this amine have also been explored as a means to reduce the energy penalty associated with solvent regeneration. thermofisher.comsigmaaldrich.com
CO₂ Loading Capacity of Aqueous Amine Solutions
| Amine Solution | Temperature (K) | CO₂ Partial Pressure (kPa) | CO₂ Loading (mol CO₂/mol amine) |
|---|---|---|---|
| 2-Amino-2-methyl-1-propanol (B13486) (AMP) | 313 | 10 | ~0.55 |
| Monoethanolamine (MEA) | 313 | 10 | ~0.52 |
| 2-Amino-2-methyl-1-propanol (AMP) | 333 | 10 | ~0.40 |
| Monoethanolamine (MEA) | 333 | 10 | ~0.38 |
The data in this table is derived from graphical representations and textual descriptions in the cited sources and should be considered illustrative.
A novel approach to enhance CO₂ capture, particularly in cold environments, involves the encapsulation of amine sorbents. This compound has been successfully used as a core adsorbent in microcapsules. epo.org In this technology, the amine is encapsulated within a shell material, often silicon dioxide, using an emulsion technique. epo.orgbohrium.com This creates a system of microencapsulated sorbents that can offer advantages over traditional liquid amine systems, such as reduced solvent loss and potentially lower energy consumption for carbon capture. bohrium.com
The engineering of these microcapsules focuses on optimizing parameters like microstructure, size distribution, and thermal stability to ensure efficient CO₂ absorption. epo.org The shell of the microcapsule must be permeable to CO₂ while effectively containing the liquid amine core. Research has demonstrated that these this compound-based microcapsules are a promising alternative to conventional sorbents for CO₂ capture applications. epo.orgbohrium.com
Chemical Functionality in Material Science (e.g., as humectant or stabilizer in specific formulations)
The bifunctional nature of this compound, possessing both an amino and a hydroxyl group, allows it to act as a stabilizer and a functional additive in various material science applications.
In the field of waterborne coatings, it functions as more than just a pH adjuster. It acts as a powerful dispersant for pigments, leading to improved formulation stability, better hiding power, and enhanced gloss. pcimag.comadvancionsciences.com The amino group of the molecule can interact strongly with the surfaces of pigments like titanium dioxide, leading to a high-quality pigment grind. pcimag.com This dispersant property can also reduce the need for other surfactants in the formulation, which can in turn improve the water resistance and corrosion resistance of the final coating. advancionsciences.com
Beyond coatings, this compound has been shown to act as a stabilizer in other complex chemical systems. For example, in certain non-aqueous CO₂ absorbents, it can inhibit the formation of insoluble gelatinous products, which can be a significant operational challenge. bohrium.com By preventing the self-aggregation of carbamate (B1207046) species, it ensures the long-term stability and recyclability of the absorbent fluid. bohrium.com While it is also used in cosmetic formulations for its humectant and stabilizing properties, its role as a functional stabilizer in industrial material formulations is a key area of its application.
Medicinal Chemistry and Biochemical Interactions
Molecular Interactions in Biological Systems
Amino alcohols are a class of compounds that contain both an amine and an alcohol functional group, which allows them to participate in various non-covalent interactions. alfa-chemistry.comrsc.orgscbt.com
The structure of 3-Amino-2,2-dimethyl-1-propanol contains both a primary amine (-NH₂) and a primary alcohol (-OH) group. Both of these functional groups are capable of acting as hydrogen bond donors and acceptors. mdpi.comnih.gov In biological systems, such as the active site of an enzyme or a receptor binding pocket, these groups can form hydrogen bonds with polar amino acid residues (e.g., serine, threonine, aspartate). nih.govproteinstructures.com The ability of alcohols to form hydrogen bonds with serine and threonine residues in protein binding sites has been documented. nih.gov While specific studies detailing the hydrogen bonding of this compound with specific proteins are not prevalent, the fundamental principles of molecular interactions suggest its potential to engage in such binding. The strength and nature of these bonds can be influenced by the molecular structure of the amino alcohol. nih.govrsc.org
The interaction of a small molecule with an enzyme or receptor is the foundation of its pharmacological effect. The dual functional groups of amino alcohols allow for multiple points of interaction, potentially leading to the inhibition or modulation of biological targets. rsc.orgscbt.com For instance, the binding of an amino alcohol within the active site of an enzyme could block access for the natural substrate, thereby inhibiting the enzyme's function. While direct research on the influence of this compound on specific biochemical pathways is limited, its known use as a reactant in the synthesis of cryptophycin (B1240208) analogues, which are potent anti-cancer agents that interfere with tubulin, suggests that molecules derived from this scaffold can have significant biological activity. thermofisher.comfishersci.ca
Potential as a Ligand in Biochemical Assays
Amino alcohols are recognized for their ability to act as ligands, forming stable complexes with various metal ions, including transition metals like copper(II) and zinc(II). alfa-chemistry.comrsc.orgresearchgate.net The coordination can occur through the nitrogen atom of the amine group, the oxygen atom of the hydroxyl group, or both, leading to different binding modes (e.g., monodentate or bidentate). rsc.org Studies on a range of amino alcohols have demonstrated their versatility in coordination chemistry, where they can form mononuclear or polynuclear metal complexes. rsc.orgresearchgate.netnih.gov This capacity to chelate metals makes them potential candidates for use as ligands in various biochemical assays, catalysis, or as part of metalloenzyme inhibitors. alfa-chemistry.com Given its structure, this compound possesses this potential to coordinate with metal ions, although specific applications in biochemical assays have not been extensively documented.
Explorations in Enzyme Inhibition and Modulation
The structural characteristics of this compound, particularly the presence of both an amino and a hydroxyl group, make it a candidate for investigating biological interactions, including those with enzymes. nih.gov The primary amino group and the hydroxyl group can participate in hydrogen bonding with proteins, potentially modulating their activity. nih.gov While direct and extensive studies on the enzyme inhibitory properties of this compound as a standalone agent are not widely documented in publicly available research, its significance is prominently highlighted in its role as a key structural component in the synthesis of highly potent biologically active molecules.
Preliminary discussions in scientific literature suggest that this compound could influence enzyme kinetics, possibly acting as an inhibitor or an activator depending on the specific enzyme and context. nih.gov However, the most substantial evidence of its contribution to biochemical modulation comes from its incorporation into complex macrocycles with significant therapeutic potential.
Role in the Synthesis of Cryptophycin Analogues
Research has identified this compound and its close derivatives as crucial building blocks in the synthesis of analogues of cryptophycins. nih.govthermofisher.com Cryptophycins are a family of 16-membered macrolide compounds originally isolated from cyanobacteria that exhibit powerful antimitotic properties. nih.gov Their mechanism of action involves interaction with tubulin, a key protein in the formation of microtubules. By interfering with tubulin dynamics, cryptophycins inhibit cell division, making them potent anticancer agents. nih.gov They have been shown to be effective against multidrug-resistant tumor cell lines. nih.gov
The gem-dimethyl group, a defining feature of this compound, is particularly important. This structural element, when incorporated into the cryptophycin framework, enhances the stability of the resulting molecule. nih.gov For instance, the increased substitution at the C6 position of the cryptophycin macrocycle, as seen in the clinical candidate cryptophycin-52 which features this gem-dimethyl substitution, was found to improve the in vivo hydrolytic instability issues that hampered earlier versions. nih.gov
Studies on various synthetic cryptophycin analogues have provided insights into structure-activity relationships. For example, the modification of what is known as "unit B" of the cryptophycin structure has been a focus of research to create conjugable versions for targeted cancer therapy. nih.gov In this context, derivatives of this compound are used to introduce specific functionalities. The cytotoxicity of these analogues is a key measure of their effectiveness in modulating their biological target.
The following table presents cytotoxicity data for selected cryptophycin analogues, illustrating the high potency achieved through synthetic modifications that can involve precursors like this compound.
| Compound/Analogue | Cell Line | IC50 |
| Cryptophycin Analogue 1 (with m-chloro-p-(methylamino) unit B) | CCRF-CEM | 313 pM |
| Cryptophycin Analogue 2 (with amino group in unit B) | CCRF-CEM | 6.36 nM |
| Primary Amine Derivative (unit B) | CCRF-CEM | 0.58 nM |
| Tertiary Amine Derivative (unit B) | CCRF-CEM | 54 pM |
| Data sourced from a study on conjugable cryptophycins. nih.gov |
The data clearly indicates that subtle changes in the chemical structure of the cryptophycin analogues, which can be achieved by using different amino alcohol building blocks during synthesis, lead to significant differences in their cytotoxic potency. While this does not represent direct enzyme inhibition by this compound itself, it underscores the critical role of its structural motifs in the design and efficacy of potent modulators of protein function.
Analytical Methodologies and Spectroscopic Investigations
Chromatographic Techniques for Purity and Identification
Chromatographic methods are indispensable for separating 3-Amino-2,2-dimethyl-1-propanol from potential impurities and starting materials, thereby allowing for accurate purity assessment.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful tool for determining the purity of amino alcohols like this compound. Reverse-phase HPLC methods are commonly employed for the analysis of similar compounds, such as 2-Amino-2-methylpropan-1-ol and 3-((2-Hydroxyethyl)amino)propanol. sielc.comsielc.com These methods typically utilize a C18 or a specialized reverse-phase column. sielc.comsielc.com The mobile phase often consists of a mixture of acetonitrile (B52724) and water, with an acid modifier like phosphoric acid or formic acid to ensure good peak shape and retention. sielc.comsielc.com For applications requiring mass spectrometry detection, volatile modifiers like formic acid are preferred. sielc.comsielc.com The scalability of these methods allows for their use in both analytical-scale purity checks and preparative-scale isolation of impurities. sielc.com In some cases, derivatization is employed to enhance detection, for example, using reagents like benzyloxycarbonyl chloride to create a chromophore detectable at specific UV wavelengths. google.com
A typical HPLC method for a related amino alcohol is summarized below:
| Parameter | Condition |
| Column | Newcrom R1 (Reverse Phase) |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |
| Detector | UV or Mass Spectrometry (MS) |
| Note | For MS compatibility, phosphoric acid is replaced with formic acid. sielc.com |
Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatization Studies
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for the analysis of volatile and thermally stable compounds. However, due to the polar nature of this compound, derivatization is often necessary to increase its volatility and improve its chromatographic behavior. sigmaaldrich.com This process involves replacing the active hydrogens on the amino and hydroxyl groups with less polar functional groups. sigmaaldrich.com
Common derivatization agents include silylating reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). sigmaaldrich.comnih.gov These reagents react with the active hydrogens to form more volatile trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives. sigmaaldrich.com The choice of derivatization agent and reaction conditions, such as temperature and time, can significantly impact the efficiency of the derivatization and the stability of the resulting derivatives. nih.gov
For instance, the derivatization of amino acids for GC-MS analysis often involves a two-step process: esterification of the carboxyl group followed by acylation of the amino and hydroxyl groups. nih.gov While this compound lacks a carboxyl group, the principles of derivatizing its amine and hydroxyl functionalities are similar. The resulting derivatives can then be separated on a suitable GC column, such as a DB-5MS, and detected by the mass spectrometer. researchgate.net The mass spectra of the derivatives provide characteristic fragmentation patterns that aid in the identification of the original compound. sigmaaldrich.com
Spectroscopic Characterization Methods
Spectroscopic techniques are crucial for confirming the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed structure of molecules. Both ¹H NMR and ¹³C NMR are used to characterize this compound. chemicalbook.com
¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments. For this compound, specific signals corresponding to the protons of the methyl groups, the methylene (B1212753) groups adjacent to the amine and hydroxyl groups, and the protons of the amine and hydroxyl groups themselves would be expected. chemicalbook.com
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of different carbon environments in the molecule. chemicalbook.com Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further distinguish between CH₃, CH₂, CH, and quaternary carbons. miamioh.edu
The chemical shifts in both ¹H and ¹³C NMR spectra are highly indicative of the electronic environment of the nuclei, providing definitive structural confirmation. chemicalbook.com
Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy
Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is a rapid and convenient method for obtaining the infrared spectrum of a solid or liquid sample. nih.gov The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected vibrational modes include:
O-H stretching: A broad band typically in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
N-H stretching: One or two sharp bands in the region of 3300-3500 cm⁻¹ for the primary amine group.
C-H stretching: Bands in the 2850-3000 cm⁻¹ region due to the methyl and methylene groups.
N-H bending: A band around 1590-1650 cm⁻¹.
C-O stretching: A strong band in the 1000-1260 cm⁻¹ region.
These spectral fingerprints provide a valuable method for the identification and quality control of the compound.
Mass Spectrometry (MS) for Molecular Ion Detection
Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, with a molecular formula of C₅H₁₃NO, the expected monoisotopic mass is approximately 103.0997 Da. uni.lu In mass spectrometry, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion ([M]⁺) and its fragments are measured. uni.lunist.gov The detection of the molecular ion peak confirms the molecular weight of the compound. The fragmentation pattern, which results from the cleavage of specific bonds within the molecule upon ionization, provides further structural information that can be used to confirm the identity of this compound. nist.gov
Advanced Structural Elucidation Techniques
The definitive identification and detailed structural characterization of this compound rely on a combination of modern analytical methodologies. Spectroscopic techniques are paramount in confirming the molecular structure, identifying functional groups, and understanding the compound's three-dimensional conformation. The primary methods employed for its structural elucidation include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of this compound. Due to the molecule's structure, which features a quaternary carbon atom (C2), the proton (¹H) NMR spectrum displays a series of simple, uncoupled signals (singlets).
¹H NMR: The proton NMR spectrum is expected to show four distinct signals corresponding to the different types of protons in the molecule.
Methyl Protons (-C(CH₃)₂): The six protons of the two equivalent methyl groups attached to the C2 carbon are magnetically equivalent and appear as a sharp singlet.
Methylene Protons (-CH₂N- and -CH₂O-): The two methylene groups are not equivalent. The protons on the carbon adjacent to the amino group (-CH₂NH₂) and the protons on the carbon adjacent to the hydroxyl group (-CH₂OH) each produce a distinct singlet.
Amine and Hydroxyl Protons (-NH₂ and -OH): The protons of the primary amine and the hydroxyl group are exchangeable and typically appear as broad singlets. Their chemical shifts can vary depending on the solvent, concentration, and temperature.
¹³C NMR: The carbon NMR spectrum provides further confirmation of the structure, with distinct signals expected for each of the four unique carbon atoms in the molecule. chemicalbook.com
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Group | Number of Protons (Integration) | Predicted Multiplicity |
| -C(CH₃)₂ | 6H | Singlet |
| -CH₂-N | 2H | Singlet |
| -CH₂-O | 2H | Singlet |
| -NH₂ | 2H | Broad Singlet |
| -OH | 1H | Broad Singlet |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition (C₅H₁₃NO). uni.luthermofisher.com High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, further validating the molecular formula.
Advanced techniques such as ion mobility-mass spectrometry can provide additional structural information. Collision Cross Section (CCS) values, which are derived from these experiments, offer insight into the size and shape of the ion in the gas phase. Predicted CCS values for various adducts of this compound have been calculated to aid in its identification in complex mixtures. uni.lu
Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu
| Adduct | Formula | m/z (mass/charge) | Predicted CCS (Ų) |
| [M+H]⁺ | C₅H₁₄NO⁺ | 104.10700 | 122.5 |
| [M+Na]⁺ | C₅H₁₃NNaO⁺ | 126.08894 | 129.4 |
| [M+K]⁺ | C₅H₁₃KNO⁺ | 142.06288 | 128.9 |
| [M-H]⁻ | C₅H₁₂NO⁻ | 102.09244 | 121.3 |
X-ray Crystallography
This compound is a crystalline solid, making X-ray crystallography a potentially powerful technique for determining its precise three-dimensional structure in the solid state. thermofisher.com This method can provide definitive data on bond lengths, bond angles, and the conformation of the molecule. Furthermore, it reveals how the molecules pack in the crystal lattice and details the intermolecular interactions, such as hydrogen bonds.
While a specific single-crystal X-ray structure for the free base of this compound is not widely available in public databases, studies on closely related amino alcohols have demonstrated the utility of this technique. For instance, structural analyses of salts formed from compounds like 2-amino-2-methyl-1-propanol (B13486) show extensive hydrogen-bonding networks involving the protonated amino group (NH₃⁺) and the hydroxyl group (-OH). mdpi.com A similar analysis of this compound would be expected to reveal intricate hydrogen-bonding patterns between the amine and hydroxyl functionalities of neighboring molecules, which govern its solid-state properties.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. chemicalbook.com The IR spectrum would be characterized by specific absorption bands:
O-H Stretch: A strong, broad absorption band typically in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group and indicative of hydrogen bonding.
N-H Stretch: A medium-intensity, two-pronged peak in the 3300-3500 cm⁻¹ region, which is typical for a primary amine (-NH₂).
C-H Stretch: Sharp absorption bands just below 3000 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds in the methyl and methylene groups.
N-H Bend: An absorption band around 1590-1650 cm⁻¹ due to the scissoring vibration of the primary amine group.
C-O Stretch: A strong band in the 1000-1260 cm⁻¹ region, corresponding to the C-O single bond stretch.
Future Directions in 3 Amino 2,2 Dimethyl 1 Propanol Research
Development of Novel Synthetic Routes
Current synthesis of 3-Amino-2,2-dimethyl-1-propanol often involves multi-step processes. One documented route begins with hydroxypivalic acid, which undergoes an acid-catalyzed esterification to form methyl 3-hydroxy-2,2-dimethylpropanoate, a key intermediate that is subsequently converted to the final amino alcohol.
Table 1: Example of an Existing Synthetic Step for a this compound Intermediate
| Reactant | Reagent/Conditions | Product | Yield |
| Hydroxypivalic Acid | Methanol (B129727), Sulfuric Acid, Reflux (6 hours) | Methyl 3-hydroxy-2,2-dimethylpropanoate | 74% |
This table illustrates a known esterification step in a synthetic sequence towards this compound, based on reported methods.
Exploration of Expanded Catalytic Applications
The bifunctional nature of this compound makes it a promising candidate for applications in catalysis, primarily as a ligand. It has been identified as a useful ligand in catalytic zinc complexes designed for phosphorus chemistry. The amine and hydroxyl groups can coordinate to metal centers, creating catalysts with specific activities and selectivities.
Future investigations should aim to broaden the scope of its catalytic utility. A significant area of potential is in carbon capture technologies. Related, structurally similar amino alcohols like 2-amino-2-methyl-1-propanol (B13486) (AMP) and 3-amino-1-propanol are known to be effective in absorbing CO2. researchgate.netrsc.org Mechanistic studies on these analogues show that water and the alcohol's hydroxyl group can play a crucial role in the absorption mechanism by facilitating proton transfer and stabilizing intermediates. rsc.org Therefore, a major future research direction would be to systematically investigate this compound in CO2 capture processes, to determine if its unique steric hindrance offers superior performance in terms of absorption capacity, reaction kinetics, or regeneration energy requirements. Further research into its coordination chemistry with a wider range of transition metals could also unlock new catalytic reactions. rsc.org
Design of Advanced Derivatives for Specific Applications
This compound serves as a valuable starting material for synthesizing more complex molecules with targeted functions. It is currently used as a reactant in the preparation of cyclic carbamates and cryptophycin (B1240208) analogues, the latter being potent antitumor agents. thermofisher.comfishersci.ca
The design and synthesis of advanced derivatives for specific, high-value applications is a highly promising research frontier. The field of medicinal chemistry offers significant opportunities. For example, research on other propanolamine (B44665) derivatives has yielded potent therapeutic agents. A novel series of 3-amino-1-(5-indanyloxy)-2-propanol derivatives were synthesized and identified as powerful sodium channel blockers, showing potential for the treatment of ischemic stroke. nih.gov One derivative, in particular, demonstrated desirable neuroprotective activity in animal models. nih.gov Similarly, new derivatives of the related compound 3-amino-1,2-propanediol (B146019) have been synthesized and evaluated for their effects on the cardiovascular system. nih.gov
Future work should focus on creating libraries of novel this compound derivatives and screening them for a wide range of biological activities. By modifying the amino or hydroxyl groups, researchers can fine-tune properties like solubility, bioavailability, and target specificity, potentially leading to the discovery of new drug candidates.
Table 2: Examples of Applications for Derivatives of this compound and Related Structures
| Parent Structure | Derivative Class | Application/Potential Application |
| This compound | Cyclic Carbamates | Synthetic Intermediates |
| This compound | Cryptophycin Analogues | Antitumor Agents |
| 3-Amino-1-(5-indanyloxy)-2-propanol | Benzimidazole Derivatives | Neuroprotective Agents (Sodium Channel Blockers) |
| 3-Amino-1,2-propanediol | Various | Cardiovascular Agents |
In-depth Mechanistic Biological Activity Studies
Initial studies suggest that this compound possesses intrinsic biological activity, with preliminary findings indicating potential antimicrobial and anti-inflammatory properties. Mechanistically, its chemical behavior as a nucleophile allows it to interact with various biological molecules, including enzymes and receptors. ontosight.ai However, a detailed understanding of these interactions at the molecular level is currently lacking.
A crucial future direction is the undertaking of in-depth mechanistic studies to elucidate how this compound exerts its biological effects. This involves moving beyond preliminary screenings to identify specific molecular targets. For instance, research could aim to discover which specific enzymes are inhibited or which signaling pathways are modulated. Advanced techniques in chemical biology and pharmacology can be employed to pinpoint these interactions.
The detailed mechanistic work performed on its derivatives provides a roadmap. For example, the discovery that a 3-amino-1-(5-indanyloxy)-2-propanol derivative acts as a use-dependent sodium channel blocker by binding to a specific neurotoxin receptor site is a model for the type of in-depth study required. nih.gov Future research should apply similar rigorous mechanistic analysis to this compound itself and its new derivatives to fully understand their therapeutic potential and mode of action.
Green Chemistry Approaches in Synthesis and Application
The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are becoming central to chemical research and industry. nih.gov The future development of this compound, from its synthesis to its application, must be viewed through this lens.
Future research should actively pursue the development of greener synthetic routes. This includes exploring the use of renewable starting materials, employing environmentally benign solvents like γ-valerolactone (GVL) or dimethyl isosorbide, and utilizing catalytic methods to replace stoichiometric reagents. thieme-connect.com Plant-mediated synthesis and the use of phytochemicals as reducing and stabilizing agents are emerging green strategies in nanotechnology that could inspire novel bio-based production methods. nih.govmdpi.com
In terms of applications, leveraging the compound in green technologies is a key goal. As discussed, its potential role in CO2 capture aligns perfectly with green chemistry objectives. researchgate.netrsc.org Future work could focus on designing catalytic systems based on this compound that are highly efficient and operate under mild, energy-efficient conditions. By integrating green chemistry principles throughout the compound's lifecycle, researchers can ensure that its future utility is both scientifically advanced and environmentally sustainable. mdpi.com
Q & A
Q. Q1. What are the critical physical properties of 3-Amino-2,2-dimethyl-1-propanol for its identification and purity assessment?
A1. Key properties include boiling range (184–188°C), refractive index (1.461–1.463 at 20°C), and solubility profiles. These parameters are essential for verifying compound identity during synthesis and purification. Refractive index discrepancies >0.002 may indicate impurities or structural deviations .
Q. Q2. What synthetic routes are used to prepare this compound, and how do reaction conditions influence yield?
A2. A common method involves Boc-protection of the amino group using Boc₂O and Et₃N in methanol, followed by oxidation with NaIO₄ in a CCl₄/acetonitrile/water system to yield derivatives like 3-(tert-butoxycarbonylamino)-2,2-dimethylpropionic acid. Optimal yields (>70%) require controlled stoichiometry (1:1.2 molar ratio of Boc₂O to substrate) and inert atmospheres to prevent side reactions .
Q. Q3. How does the steric hindrance of this compound impact its reactivity in nucleophilic substitutions?
A3. The 2,2-dimethyl group introduces significant steric hindrance, reducing reactivity in SN2 mechanisms. This necessitates the use of polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) to facilitate reactions like alkylation or acylation .
Advanced Research Questions
Q. Q4. What mechanistic insights explain contradictory data in oxidation reactions involving this compound?
A4. Oxidation pathways vary with reagents: NaIO₄ selectively cleaves 1,2-diols but may over-oxidize primary alcohols to carboxylic acids under aqueous conditions . In contrast, radical-based oxidants (e.g., AIBN/n-Bu₃SnH) favor hydrogen abstraction, producing aldehydes without carboxylation. Discrepancies arise from pH sensitivity and solvent polarity, requiring strict control of reaction parameters .
Q. Q5. How can chiral resolution challenges in this compound derivatives be addressed analytically?
A5. High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) resolves enantiomers. Mobile phases of hexane/isopropanol (90:10 v/v) with 0.1% trifluoroacetic acid improve separation (α >1.5). Alternatively, NMR using chiral shift reagents (e.g., Eu(hfc)₃) distinguishes diastereomers .
Q. Q6. What comparative pharmacological studies exist between this compound and structurally similar amino alcohols?
A6. Studies highlight its lower efficacy in receptor binding compared to L-2-methylamino-1-phenolpropanol due to reduced hydrogen-bonding capacity. For example, in β-adrenergic assays, this compound showed IC₅₀ values 3-fold higher than its methylamino counterpart, attributed to steric and electronic effects .
Q. Q7. What strategies mitigate instability in aqueous solutions of this compound?
A7. Buffering at pH 6–7 with phosphate or citrate buffers reduces hydrolysis. Lyophilization in the presence of cryoprotectants (e.g., trehalose) enhances shelf life. Stability studies show <5% degradation over 6 months at −20°C under nitrogen .
Experimental Design & Data Analysis
Q. Q8. How should researchers design experiments to resolve contradictions in reported melting points of derivatives?
A8. Melting point discrepancies often stem from polymorphic forms or hydrate formation. Differential scanning calorimetry (DSC) and X-ray crystallography clarify phase transitions. For example, 3-Bromo-2,2-dimethyl-1-propanol derivatives exhibit polymorph-dependent melting ranges (Δmp = 5–7°C), resolved via solvent recrystallization (e.g., ethanol vs. hexane) .
Q. Q9. What computational methods validate the stereoelectronic effects of this compound in catalytic applications?
A9. Density functional theory (DFT) calculations (B3LYP/6-31G*) model charge distribution and transition states. Studies reveal that the dimethyl group lowers LUMO energy by 0.8 eV, enhancing electrophilicity in Pd-catalyzed cross-couplings. Experimental validation via kinetic isotope effects (KIE) aligns with computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
